molecular formula C19H28ClNO B5173607 2-[(3-tricyclo[4.3.1.13,8]undecanylmethylamino)methyl]phenol;hydrochloride

2-[(3-tricyclo[4.3.1.13,8]undecanylmethylamino)methyl]phenol;hydrochloride

Cat. No.: B5173607
M. Wt: 321.9 g/mol
InChI Key: IJFNOMIQPMHRSP-UHFFFAOYSA-N
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Description

2-[(3-tricyclo[4.3.1.13,8]undecanylmethylamino)methyl]phenol;hydrochloride is a complex organic compound with a unique tricyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tricyclo[4.3.1.13,8]undecane moiety imparts significant stability and rigidity to the molecule, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-tricyclo[4.3.1.13,8]undecanylmethylamino)methyl]phenol;hydrochloride typically involves multiple steps:

    Formation of the tricyclo[4.3.1.13,8]undecane core: This can be achieved through a series of cyclization reactions starting from simpler hydrocarbons.

    Attachment of the phenol group: The phenol group is introduced through electrophilic aromatic substitution reactions.

    Formation of the amine linkage: The amine group is introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch processing: Where each step of the synthesis is carried out in separate reactors.

    Continuous flow synthesis: Where the entire synthesis is carried out in a single, continuous process, improving efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The phenol group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its rigid structure.

    Materials Science: Its stability makes it suitable for use in the development of new materials.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals.

Industry

    Polymer Production: The compound can be used as a monomer or additive in the production of high-performance polymers.

Mechanism of Action

The mechanism of action of 2-[(3-tricyclo[4.3.1.13,8]undecanylmethylamino)methyl]phenol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The tricyclic structure allows for strong binding interactions, which can inhibit or modulate the activity of these targets. The phenol group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[4.3.1.1(3,8)]undecane: Shares the tricyclic core but lacks the phenol and amine groups.

    2-[(3-tricyclo[4.3.1.1(3,8)]undecanylmethylamino)methyl]phenol: Similar structure but without the hydrochloride salt.

Uniqueness

The presence of both the tricyclic core and the phenol group in 2-[(3-tricyclo[4.3.1.13,8]undecanylmethylamino)methyl]phenol;hydrochloride imparts unique chemical properties, such as increased stability and potential for diverse chemical reactions. This makes it distinct from other similar compounds.

Properties

IUPAC Name

2-[(3-tricyclo[4.3.1.13,8]undecanylmethylamino)methyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO.ClH/c21-18-4-2-1-3-17(18)12-20-13-19-6-5-14-7-15(10-19)9-16(8-14)11-19;/h1-4,14-16,20-21H,5-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFNOMIQPMHRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3CC1CC(C3)C2)CNCC4=CC=CC=C4O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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